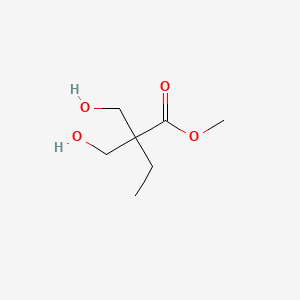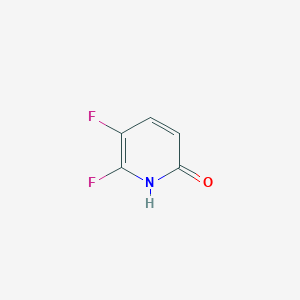
5,6-Difluoropyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluoropyridin-2-ol is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 5 and 6 positions of the pyridine ring and a hydroxyl group at the 2 position. This compound is of interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Fluorination of Pyridine Derivatives: One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Balz-Schiemann Reaction: . The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and optimizing the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the fluorine atoms to hydrogen, resulting in the formation of pyridine derivatives.
Substitution Reactions: The fluorine atoms can be substituted with various nucleophiles, leading to the formation of different functionalized pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Carboxylic Acids: Resulting from the oxidation of the hydroxyl group.
Hydrogenated Pyridines: Formed through the reduction of fluorine atoms.
Functionalized Pyridines: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5,6-Difluoropyridin-2-ol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biological assays to understand the role of fluorinated compounds in biological systems.
Medicine: Fluorinated pyridines, including this compound, are explored for their potential as therapeutic agents due to their ability to interact with biological targets.
Industry: It is used in the development of materials with enhanced chemical and thermal stability, making it valuable in the production of advanced materials.
Wirkmechanismus
5,6-Difluoropyridin-2-ol is compared with other similar compounds such as 2,6-Difluoropyridin-3-ol and 4,6-Difluoropyridin-3-ol. While these compounds share the fluorinated pyridine structure, the position of the fluorine atoms and the hydroxyl group results in different chemical and physical properties. The uniqueness of this compound lies in its specific arrangement of substituents, which influences its reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
2,6-Difluoropyridin-3-ol
4,6-Difluoropyridin-3-ol
2,4-Difluoropyridin-3-ol
3,5-Difluoropyridin-2-ol
Eigenschaften
CAS-Nummer |
30332-72-0 |
|---|---|
Molekularformel |
C5H3F2NO |
Molekulargewicht |
131.08 g/mol |
IUPAC-Name |
5,6-difluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |
InChI-Schlüssel |
VKLJZMCRWFJVGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC(=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
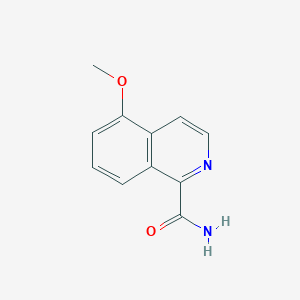
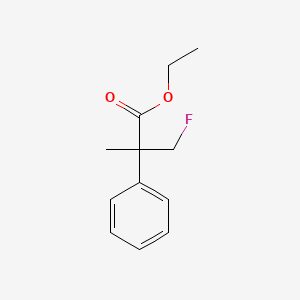
![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
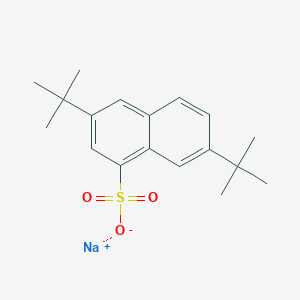
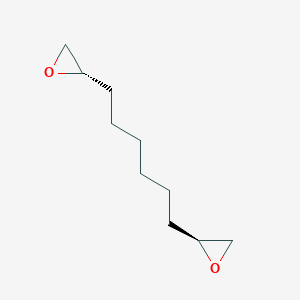
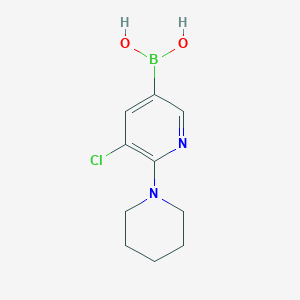
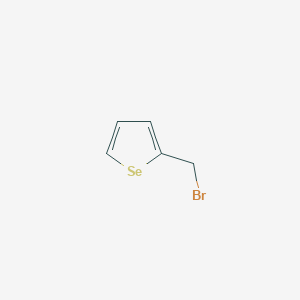

![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
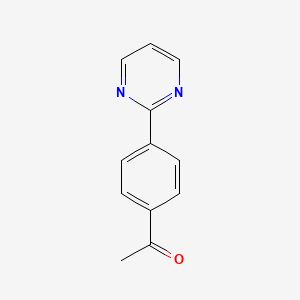
![6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
